Propylenediphosphonic acid

Catalog No.
S790754
CAS No.
4671-82-3
M.F
C3H10O6P2
M. Wt
204.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propylenediphosphonic acid

CAS Number

4671-82-3

Product Name

Propylenediphosphonic acid

IUPAC Name

1-phosphonopropan-2-ylphosphonic acid

Molecular Formula

C3H10O6P2

Molecular Weight

204.06 g/mol

InChI

InChI=1S/C3H10O6P2/c1-3(11(7,8)9)2-10(4,5)6/h3H,2H2,1H3,(H2,4,5,6)(H2,7,8,9)

InChI Key

DZQCAOQMXPROIJ-UHFFFAOYSA-N

SMILES

CC(CP(=O)(O)O)P(=O)(O)O

Canonical SMILES

CC(CP(=O)(O)O)P(=O)(O)O

Biomineralization Studies:

PDPA's ability to complex with calcium ions makes it a valuable tool for studying biomineralization processes, the formation of mineralized tissues in organisms. Researchers use PDPA to:

  • Inhibit calcium phosphate precipitation: PDPA can control the formation and morphology of hydroxyapatite, the main mineral component of bones and teeth, by inhibiting its precipitation. This allows studying the initial stages of biomineralization and understanding the factors influencing crystal growth [].
  • Mimic biomineralization processes: By mimicking the natural chelating agents present in bones, PDPA can be used to design synthetic materials that promote bone regeneration. Researchers are exploring the use of PDPA-containing hydrogels as scaffolds for bone tissue engineering [].

Environmental Remediation:

PDPA's ability to chelate various metal ions, including heavy metals and radionuclides, makes it a potential candidate for environmental remediation efforts. Researchers are investigating its potential for:

  • Removing heavy metals from contaminated water and soil: PDPA can form stable complexes with heavy metals like lead, cadmium, and mercury, potentially aiding in their removal from polluted environments [].
  • Immobilizing radionuclides: PDPA can bind radioactive elements like uranium and plutonium, reducing their mobility and preventing them from entering the food chain [].

Material Science Applications:

PDPA's chelating properties and ability to form stable complexes with various metal ions make it useful in various material science applications, such as:

  • Developing new functional materials: PDPA can be incorporated into polymers and other materials to improve their properties, such as flame retardancy, corrosion resistance, and catalytic activity [].
  • Designing sensors: PDPA-based sensors are being developed for detecting specific metal ions due to their selective chelation properties.

Propylenediphosphonic acid is a phosphonic acid characterized by the presence of two phosphonic acid groups attached to a propylene backbone. Its chemical structure can be represented as C3H8O6P2\text{C}_3\text{H}_8\text{O}_6\text{P}_2, indicating the presence of two phosphorus atoms, each bonded to oxygen and carbon atoms. This compound is notable for its high acidity and stability, making it a valuable intermediate in various chemical processes.

, including:

  • Acid-Base Reactions: The compound can donate protons due to its acidic nature, which is typical for phosphonic acids. The pKa values for the acidic protons typically range from 1.1 to 7.2, depending on the substituents present on the phosphorus atoms .
  • Formation of Salts: When reacted with bases, propylenediphosphonic acid can form various salts, which are often utilized in industrial applications.
  • Condensation Reactions: It can participate in condensation reactions to form more complex phosphonic esters or oligomers, which are useful in various applications .

Propylenediphosphonic acid exhibits biological activity that is of interest in pharmaceutical and agricultural applications. Its structure allows it to mimic phosphate groups, which are vital in biological systems. This mimicry can lead to interactions with enzymes and proteins that utilize phosphate groups, potentially inhibiting or modifying their activity. Research indicates that phosphonic acids can have antimicrobial properties and may also play roles in plant growth regulation .

The synthesis of propylenediphosphonic acid typically involves several methods:

  • Dealkylation of Dialkyl Phosphonates: This method involves treating dialkyl phosphonates with concentrated hydrochloric acid under reflux conditions, which effectively produces propylenediphosphonic acid .
  • Oxidation of Phosphinic Acids: Another approach includes oxidizing phosphinic acids to yield phosphonic acids. This method often requires specific oxidizing agents and controlled conditions to ensure complete conversion .
  • Phosphorus Acid Reactions: Direct reactions involving phosphorus acid can also lead to the formation of propylenediphosphonic acid by simultaneously forming the P-C bond while generating the phosphonic acid functional group .

Propylenediphosphonic acid has diverse applications across various fields:

  • Agriculture: It is used as a herbicide and plant growth regulator due to its ability to interact with biochemical pathways.
  • Industrial Chemicals: The compound serves as a chelating agent in metal ion extraction and purification processes.
  • Flame Retardants: Propylenediphosphonic acid and its derivatives are utilized in formulations aimed at enhancing fire resistance in materials .

Studies on propylenediphosphonic acid interactions have revealed its potential to bind with metal ions, enhancing the solubility and availability of nutrients in agricultural contexts. Furthermore, its ability to mimic phosphate groups allows it to interact with various biological molecules, potentially affecting metabolic pathways. Research continues into its effects on enzyme activities and cellular processes, highlighting its versatility as a biochemical agent .

Several compounds share structural or functional similarities with propylenediphosphonic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Methylphosphonic AcidMonophosphonic AcidUsed as a precursor for chemical warfare agents
Aminomethylphosphonic AcidAmino Phosphonic AcidExhibits herbicidal properties
Ethylphosphonic AcidMonophosphonic AcidCommonly used in chemical synthesis
Diphenylphosphinic AcidDiphosphonic AcidKnown for applications in flame retardants

Propylenediphosphonic acid is unique due to its dual phosphonic groups and propylene backbone, which enhance its reactivity and biological activity compared to other similar compounds. Its ability to act both as a chelating agent and a biochemical mimic sets it apart from other phosphonic acids that may lack these properties .

XLogP3

-3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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